2-Chloro-8-methoxyquinoline-3-carbaldehyde 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 73568-28-2
VCID: VC3801215
InChI: InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
SMILES: COC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

2-Chloro-8-methoxyquinoline-3-carbaldehyde

CAS No.: 73568-28-2

Cat. No.: VC3801215

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-8-methoxyquinoline-3-carbaldehyde - 73568-28-2

Specification

CAS No. 73568-28-2
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 2-chloro-8-methoxyquinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
Standard InChI Key TWGAHTGLODITOW-UHFFFAOYSA-N
SMILES COC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Canonical SMILES COC1=CC=CC2=CC(=C(N=C21)Cl)C=O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Chloro-8-methoxyquinoline-3-carbaldehyde belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . The IUPAC name, 2-chloro-8-methoxyquinoline-3-carbaldehyde, reflects the positions of its substituents on the bicyclic quinoline framework. Key structural features include:

  • A chloro group at position 2, enhancing electrophilic substitution reactivity.

  • A methoxy group at position 8, contributing to solubility and hydrogen-bonding interactions.

  • A carbaldehyde group at position 3, enabling condensation reactions for heterocycle formation .

Table 1: Key Chemical Identifiers

PropertyValue/DescriptorSource
CAS Number154343-51-8
SMILES NotationCOC1=CC=CC2=C1N=C(C=C2Cl)C=O
InChI KeyFIORWYMZJWACNI-UHFFFAOYSA-N
Melting Point177–178°C (recrystallized from ethyl acetate)

Synthesis and Reaction Pathways

Primary Synthesis via Vilsmeier-Haack Reaction

The most widely reported synthesis involves the Vilsmeier-Haack reaction, where 2',5'-dimethoxyacetanilide undergoes formylation and cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Procedure:

  • Reagent Preparation: DMF and POCl₃ are mixed at 0°C to form the Vilsmeier reagent.

  • Cyclization: 2',5'-dimethoxyacetanilide is added, and the mixture is heated at 75°C for 4.5 hours.

  • Quenching and Isolation: The reaction is quenched with ice water, yielding a yellow solid purified via ethyl acetate recrystallization .

Yield: 11% (13.64 g from 93.62 g starting material) .

Derivative Synthesis

The aldehyde group at position 3 facilitates diverse reactions:

  • Schiff Base Formation: Condensation with arylhydrazines produces hydrazone derivatives (e.g., 2-chloro-8-methoxy-3-(2,4-dinitrophenylhydrazono)methylquinoline) .

  • Azetidinone Synthesis: Reaction with thiosemicarbazide forms thiazoloquinoline derivatives with antimicrobial activity .

Physicochemical and Spectral Properties

Physical Properties

  • Solubility: Sparingly soluble in polar solvents (e.g., DMF, DMSO) due to aromaticity and halogenation .

  • Stability: Sensitive to light and moisture; recommended storage in dark, inert atmospheres .

Infrared Spectroscopy (IR)

  • Aldehyde C=O Stretch: Strong absorption at 1,700–1,720 cm⁻¹ .

  • Methoxy C-O Stretch: Peak at 1,250–1,260 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde proton: δ 9.95 ppm (s, 1H).

    • Methoxy group: δ 3.95 ppm (s, 3H).

    • Aromatic protons: δ 7.45–8.30 ppm (m, 4H) .

Biological Activities and Applications

Antimicrobial Activity

2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives exhibit broad-spectrum antimicrobial properties:

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives

DerivativeE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
Hydrazone (4b2)321664
Thiazoloquinoline (5a)16832
Reference (Ciprofloxacin)11-

Data adapted from .

Antioxidant Properties

The compound scavenges free radicals in DPPH assays, with IC₅₀ values comparable to ascorbic acid .

Applications in Medicinal Chemistry

Antitubercular Agents

Schiff base derivatives inhibit Mycobacterium tuberculosis H37Rv strains at MIC values of 8–16 µg/mL .

Recent Advances (2018–2025)

A 2018 review highlights its utility in synthesizing quinoline-fused heterocycles (e.g., pyrimidines, triazoles) for drug discovery . Recent patents focus on optimizing yields via microwave-assisted synthesis .

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